7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
Description
7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (molecular formula: C₇H₆N₄O₂) is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. The amino group at position 7 and the carboxylic acid at position 3 distinguish it structurally. These functional groups confer unique physicochemical properties, such as hydrogen-bonding capacity and acidity (pKa ~3–4 for the carboxylic acid group) .
Properties
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRODGMBGGFYJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions . Industrial production methods often employ optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature settings .
Chemical Reactions Analysis
7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the most notable applications of 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is its role as an enzyme inhibitor. It has demonstrated significant activity against various enzymes:
- Cathepsin K : This enzyme is involved in bone resorption and inflammatory processes. Studies indicate that this compound can effectively inhibit cathepsin K activity, suggesting potential therapeutic applications in treating osteoporosis and arthritis.
- Cyclin-dependent Kinases (CDKs) : The compound has been investigated as a potential inhibitor of CDK7, which is crucial for cell cycle progression. Inhibiting these kinases may provide avenues for cancer treatment due to their role in cell proliferation .
Anticancer Activity
Research has shown that derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines. For instance:
- K562 and MCF-7 Cell Lines : Compounds derived from this scaffold have demonstrated efficacy in blocking proliferation and inducing apoptosis in these cancer cell lines .
Medicinal Chemistry
The compound's ability to interact with specific molecular targets makes it a promising candidate for drug development. It has shown potential in developing:
- Antiviral Agents : There is ongoing research into its effectiveness against viral infections due to its structural similarities to other known antiviral compounds.
- Antimicrobial Agents : Its interaction with bacterial enzymes suggests potential applications in combating antibiotic-resistant strains.
Case Study 1: Inhibition of Cathepsin K
A study demonstrated that this compound effectively inhibits cathepsin K with an IC value in the low micromolar range. This inhibition leads to reduced bone resorption in vitro, indicating potential for treating osteoporosis.
Case Study 2: Anticancer Properties
In a comparative study involving various pyrazolo-pyrimidine derivatives, one derivative of this compound exhibited superior anti-cancer activity against MCF-7 cells compared to standard chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It acts as an inhibitor of specific kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The compound’s ability to bind to active sites of enzymes and receptors is crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives include substituents at positions 3, 5, 6, and 7, which influence solubility, reactivity, and biological activity. Below is a detailed comparison:
Structural and Functional Group Variations
Key Differences in Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to esters (e.g., ethyl ester ) or carboxamides . However, methyl or difluoromethyl substituents (e.g., 7-CF₂H ) reduce solubility.
- Acidity : The 3-COOH group (pKa ~3–4) enables ionic interactions absent in carboxamides (pKa ~0–1 for CONH₂) or carbonitriles .
- Bioactivity: Carboxamide derivatives (e.g., 3-CONHPh ) exhibit cytotoxicity, likely due to improved membrane permeability. The amino group at position 7 may enhance hydrogen bonding in target engagement .
Biological Activity
7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid (7-APP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It has been investigated for its potential as an anticancer, antiviral, and antimicrobial agent. This article reviews the biological activity of 7-APP, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
7-APP is characterized by its pyrazolo-pyrimidine core, which is essential for its biological activity. The compound's structure allows it to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways.
The primary mechanism of action of 7-APP involves the inhibition of specific kinases, particularly Casein Kinase 2 (CK2). CK2 is known to play a significant role in cell proliferation and survival. By inhibiting CK2, 7-APP can modulate various signaling pathways that are crucial for cancer cell growth and survival .
Interaction with Molecular Targets
- Kinase Inhibition : 7-APP has demonstrated potent inhibitory effects against CK2, with IC50 values in the low micromolar range .
- Antiviral Activity : A derivative of 7-APP has shown effectiveness against Hepatitis C Virus (HCV), indicating its potential as an antiviral agent .
- Antimicrobial Properties : The compound exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and function.
Structure-Activity Relationship (SAR)
The biological activity of 7-APP is significantly influenced by its structural modifications. Variations in the functional groups attached to the pyrazolo-pyrimidine core can enhance or diminish its potency against specific targets.
| Compound Variant | Biological Activity | IC50 (µM) |
|---|---|---|
| 7-APP | CK2 Inhibition | 45 nM |
| 6-(tetrazol-5-yl)-7-amino derivative | CK2 Inhibition | <10 µM |
| Ethyl derivative | Antimicrobial | Not specified |
Anticancer Activity
In a study evaluating the cytotoxic effects of various pyrazolo[1,5-A]pyrimidine derivatives, 7-APP exhibited significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. The IC50 value was found to be lower than that of Doxorubicin, a standard chemotherapy drug, indicating promising anticancer properties .
Antiviral Efficacy
A series of 7-APP derivatives were synthesized and tested for their ability to inhibit HCV replication in vitro. The most potent compounds showed remarkable efficacy, suggesting that modifications to the core structure can lead to enhanced antiviral activity .
Comparison with Similar Compounds
When compared with other pyrazolo-pyrimidines, such as 7-Aminopyrazolo[1,5-A]pyrimidine-3,6-dicarbonitrile and 6-Aminopyrazolo[1,5-A]pyrimidine derivatives, 7-APP demonstrates unique biological activities due to its specific substitution pattern. These comparisons highlight the importance of functional group positioning in determining biological outcomes.
Q & A
Q. What are the established synthetic routes for 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
Methodological Answer: The synthesis typically involves three key steps:
Starting Materials : Begin with commercially available aminopyrazoles (e.g., 5-aminopyrazole derivatives) or enamine precursors. For example, reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol yields intermediates like methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Hydrolysis : Convert the ester intermediate (e.g., methyl or ethyl ester) to the carboxylic acid using alkaline conditions (e.g., NaOH in ethanol/water) .
Functionalization : Couple the carboxylic acid with amines via activating agents like bis(pentafluorophenyl) carbonate (BPC) to generate carboxamides .
Key Considerations : Optimize reaction temperature (ambient to reflux) and solvent polarity (DMF, ethanol) to enhance yields .
Q. How is the structure and regiochemistry of this compound confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze , , and -HMBC spectra to assign protons and carbons. For example, pyrazole H-2 typically resonates at δ 9.16–9.39 ppm in NMR .
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., distinguishing 7-amino vs. 5-amino isomers) via single-crystal analysis .
- IR Spectroscopy : Confirm carbonyl stretches (CO at ~1660 cm) and NH/NH groups (3100–3650 cm) .
Q. What safety protocols are required for handling this compound?
Methodological Answer: Refer to hazard classifications and implement the following:
Advanced Research Questions
Q. How can contradictions in reported synthesis pathways be resolved?
Methodological Answer: Contradictions often arise from tautomerism or regiochemical misassignments. For example:
Q. How to design derivatives for biological activity (e.g., anti-inflammatory or enzyme modulation)?
Methodological Answer: Follow these steps for structure-activity relationship (SAR) studies:
Core Modifications : Introduce substituents at positions 5, 6, and 2. For example:
- 7-(Pyridin-4-yl) groups enhance solubility and target engagement .
- 6-Cyano or 6-trifluoromethyl groups improve metabolic stability .
Functionalization : Synthesize carboxamides (e.g., coupling with 4,6-dimethylpyrimidin-2-amine) using DMF as a solvent and pyridine as a base .
Screening : Test derivatives in assays like glucocerebrosidase activation (IC determination) or COX-2 inhibition .
Q. What advanced techniques optimize synthesis efficiency?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 20 min at 120°C in pyridine) .
- Parallel Synthesis : Use combinatorial libraries to generate diverse carboxamides via automated liquid handling .
- Green Chemistry : Replace DMF with ethanol/water mixtures to minimize waste .
Q. How is tautomerism in solution analyzed for this compound?
Methodological Answer:
Q. How to functionalize the core for material science applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
